BenchChemオンラインストアへようこそ!

Coprisin

Antimicrobial Peptides MIC Defensin

Coprisin is a 43-residue, defensin-like antimicrobial peptide (AMP) isolated from the dung beetle, Copris tripartitus. It is a potent antibiotic exhibiting broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Molecular Formula
Molecular Weight
Cat. No. B1577442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoprisin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coprisin: A 43-Residue Defensin-Like Antimicrobial Peptide from Copris tripartitus


Coprisin is a 43-residue, defensin-like antimicrobial peptide (AMP) isolated from the dung beetle, Copris tripartitus [1]. It is a potent antibiotic exhibiting broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria [2]. Coprisin is a cationic peptide with a predicted molecular weight of 8.6 kDa and an isoelectric point (pI) of 8.7 [3]. Its three-dimensional structure, solved by NMR, reveals an amphipathic α-helical region (Ala19 to Arg28) and β-sheets (Gly31 to Gln35 and Val38 to Arg42) [2]. A key feature of coprisin is its bacterial cell selectivity, showing no hemolytic activity against human erythrocytes [2].

Why Generic Antimicrobial Peptide Selection Fails: The Case for Coprisin


Substituting coprisin with a generic antimicrobial peptide (AMP) is not scientifically justifiable due to its unique combination of a specific α-helical antimicrobial core (residues 19-30) [1] and a lack of hemolytic activity [2]. This precise molecular architecture, unlike many other insect defensins, underpins its dual antibacterial and anti-inflammatory activities [3]. Furthermore, the activity of coprisin analogs, such as D-CopA3, demonstrates enhanced proteolytic stability, a critical factor for in vivo applications [4]. Therefore, the functional profile of coprisin is not a general class property of defensins or other AMPs, but is instead a specific consequence of its unique amino acid sequence and three-dimensional structure, making generic substitution scientifically unsound and potentially ineffective for targeted research and therapeutic development.

Coprisin Quantitative Evidence Guide: Differential Antimicrobial and Anti-inflammatory Activity


Broad-Spectrum Antimicrobial Potency of Coprisin Analog CopA3 (MIC Range)

The synthetic coprisin analog peptide, 9-mer dimer CopA3, demonstrates broad-spectrum antimicrobial activity with MIC values ranging from 2 to 32 μM against various pathogenic bacteria and yeast fungus [1]. This potency is notable when compared to the classic AMP melittin, where CopA3's antifungal activity was reported as more potent [2]. While direct MIC comparisons to other defensins like protaetiamycine are not available in a head-to-head study, the range of CopA3's activity (2-32 μM) is consistent with the active concentrations reported for other potent insect defensins [3], placing it among a competitive class of AMPs.

Antimicrobial Peptides MIC Defensin

Selective Antimicrobial Activity: Coprisin Spares Commensal Gut Microbiota

A critical differentiator for coprisin is its selective antimicrobial activity. In a mouse model of C. difficile infection, a coprisin analogue demonstrated potent antibiotic activity against C. difficile while showing no apparent activity against beneficial commensal bacteria, specifically Lactobacillus and Bifidobacterium [1]. This selectivity was further confirmed by nuclear propidium iodide (PI) staining, which showed that the coprisin analogue caused marked membrane damage in C. difficile (similar to the positive control EDTA) but did not increase PI staining in Bifidobacterium thermophilum [1]. This contrasts with broad-spectrum antibiotics like vancomycin or metronidazole, which can disrupt the gut microbiome [2].

Microbiome Selective Antimicrobial C. difficile

In Vivo Wound Healing Efficacy of Coprisin in a Rat S. aureus Model

In a rat model of wounds infected with Staphylococcus aureus, treatment with coprisin significantly accelerated wound closure both grossly and microscopically compared to the untreated control group [1]. This in vivo efficacy is further supported by mechanistic data showing that coprisin decreased the levels of phosphorylated-Smad2/3 (p-Smad2/3), a downstream factor of the TGF-β signaling pathway that inhibits re-epithelialization [1]. This specific molecular effect provides a clear advantage over other AMPs that may only demonstrate antimicrobial activity in vitro.

Wound Healing In Vivo Efficacy Staphylococcus aureus

Dual Antimicrobial and Anti-inflammatory Activity of Coprisin

Coprisin uniquely combines potent antimicrobial activity with a verified anti-inflammatory mechanism. Unlike many other insect defensins, coprisin's anti-inflammatory action has been directly demonstrated [1]. Mechanistically, coprisin suppresses the binding of lipopolysaccharide (LPS) to toll-like receptor 4 (TLR4), subsequently inhibiting the phosphorylation of p38 MAPK and nuclear translocation of NF-κB [1]. This dual functionality was verified through measurements of nitric oxide release and inflammatory cytokine production [1]. This provides a distinct advantage over other antimicrobial peptides that only target microbes without modulating the host inflammatory response.

Anti-inflammatory LPS Neutralization Defensin

Enhanced Proteolytic Stability of D-CopA3 for In Vivo Applications

A major limitation of natural L-amino acid AMPs is their rapid degradation by proteases in vivo. To address this, the D-enantiomer of the coprisin analog, D-CopA3, was synthesized [1]. In a direct comparison, both L-CopA3 and D-CopA3 exhibited similar potent antifungal activity without hemolysis. However, under proteolytic conditions (trypsin exposure), only D-CopA3 maintained its antifungal activity, as confirmed by HPLC and colony count assays [1]. This demonstrates that D-CopA3 retains the antimicrobial efficacy of its natural counterpart while gaining a critical advantage in physiological stability.

Protease Resistance D-Enantiomer Peptide Stability

Coprisin Application Scenarios: From Antimicrobial Discovery to Therapeutic Development


Targeted Therapy for Clostridium difficile Infection and Microbiome Preservation

Based on the demonstrated selective antimicrobial activity against C. difficile while sparing Lactobacillus and Bifidobacterium [1], coprisin and its analogs are prime candidates for developing targeted therapeutics for C. difficile-associated diarrhea and pseudomembranous colitis. This selective activity directly addresses the clinical challenge of antibiotic-induced dysbiosis and recurrent infection.

Development of Next-Generation Wound Healing Agents

The in vivo efficacy of coprisin in accelerating wound closure in a S. aureus-infected rat model, along with its demonstrated ability to modulate the TGF-β signaling pathway (p-Smad2/3) [1], positions it as a strong candidate for advanced wound care products. This includes potential use in dressings, gels, or creams for treating infected chronic wounds, diabetic ulcers, and burns.

Anti-Infective with Dual Antimicrobial and Anti-Inflammatory Properties

The unique, verified dual mechanism of action—combining direct antimicrobial activity with suppression of LPS-induced inflammation via TLR4 and NF-κB pathways [1]—makes coprisin an invaluable tool compound for sepsis and endotoxemia research. It also serves as a lead molecule for developing new therapeutics for inflammatory diseases where both infection and inflammation play a role.

Protease-Stable Antimicrobial Peptide Platform

The development and characterization of the D-enantiomer analog, D-CopA3, which retains potent antimicrobial activity while exhibiting superior resistance to proteolytic degradation [1], provides a robust platform. This technology can be leveraged to design a new class of stable AMPs for systemic or topical applications where peptide stability is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Coprisin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.